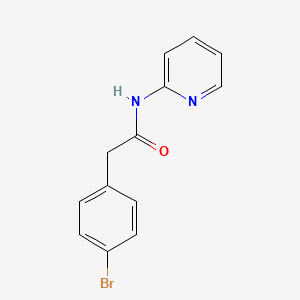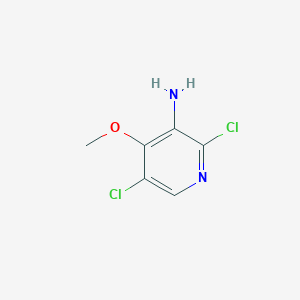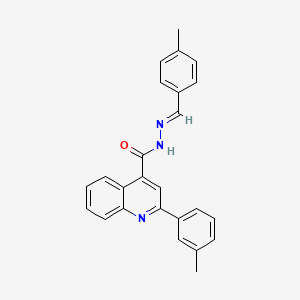![molecular formula C16H15N3O5 B5567991 2,3-Dihydro-benzo[1,4]dioxine-6-carboxylic acid [1-furan-2-yl-meth-(E)-ylidene-hydrazinocarbonylmethyl]-amide](/img/structure/B5567991.png)
2,3-Dihydro-benzo[1,4]dioxine-6-carboxylic acid [1-furan-2-yl-meth-(E)-ylidene-hydrazinocarbonylmethyl]-amide
Overview
Description
2,3-Dihydro-benzo[1,4]dioxine-6-carboxylic acid [1-furan-2-yl-meth-(E)-ylidene-hydrazinocarbonylmethyl]-amide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a benzo[1,4]dioxine ring fused with a carboxylic acid group and a hydrazinocarbonylmethyl amide moiety linked to a furan ring.
Preparation Methods
The synthesis of 2,3-Dihydro-benzo[1,4]dioxine-6-carboxylic acid [1-furan-2-yl-meth-(E)-ylidene-hydrazinocarbonylmethyl]-amide involves multiple steps. One common method includes the reaction of 6-bromo-2,3-dihydro-benzo[1,4]dioxine with formic acid to produce the intermediate compound, which is then reacted with furan-2-carbaldehyde and hydrazine hydrate under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the furan ring or the benzo[1,4]dioxine ring, leading to the formation of various derivatives. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,3-Dihydro-benzo[1,4]dioxine-6-carboxylic acid [1-furan-2-yl-meth-(E)-ylidene-hydrazinocarbonylmethyl]-amide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It serves as a biochemical reagent in various biological assays and experiments.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include:
6-Bromo-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid: Shares a similar benzo[1,4]dioxine structure but with a bromine substituent.
2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid: Lacks the furan and hydrazinocarbonylmethyl groups, making it less complex.
Methyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate: Contains an amino group and a methyl ester instead of the hydrazinocarbonylmethyl amide.
Properties
IUPAC Name |
N-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c20-15(19-18-9-12-2-1-5-22-12)10-17-16(21)11-3-4-13-14(8-11)24-7-6-23-13/h1-5,8-9H,6-7,10H2,(H,17,21)(H,19,20)/b18-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEXNLFHSMXNBL-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NCC(=O)NN=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NCC(=O)N/N=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401330597 | |
| Record name | N-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401330597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661215 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
374548-95-5 | |
| Record name | N-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401330597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxyethyl)-N-(1,3-thiazol-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5567908.png)
![2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-3-thienyl)acetamide](/img/structure/B5567913.png)

![4-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B5567945.png)
![2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-3-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-1,4-dioxane](/img/structure/B5567948.png)

![4-[(5,6,7-trimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfonyl]morpholine](/img/structure/B5567969.png)

![METHYL 2-{(E)-1-[3,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}-1-HYDRAZINECARBOXYLATE](/img/structure/B5567982.png)
![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(3-methylisoxazol-5-yl)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568000.png)

![3-isopropyl-N-{1-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568017.png)
![N-(4-ethylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5568021.png)
![(3R*,4R*)-3-cyclobutyl-1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-4-methylpyrrolidin-3-ol](/img/structure/B5568025.png)
